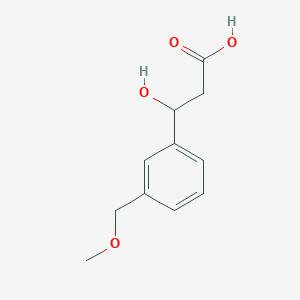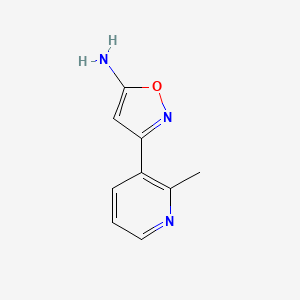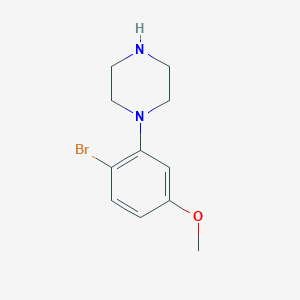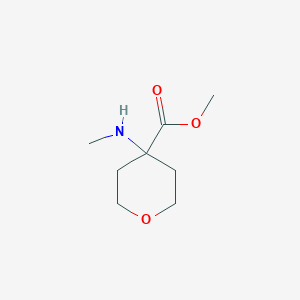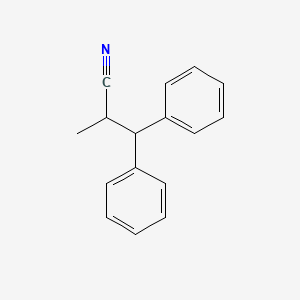
2-Methyl-3,3-diphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15N It is characterized by a nitrile group (-C≡N) attached to a propanenitrile backbone with two phenyl groups and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanenitrile typically involves the Friedel-Crafts alkylation reaction. This process starts with the reaction of benzene with 2-methylpropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of toluene as a solvent has been reported to improve the efficiency of the reaction by facilitating the dissolution of reactants and products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2-Methyl-3,3-diphenylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets .
Comparación Con Compuestos Similares
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile: This compound has a hydroxyl group in place of one of the hydrogen atoms on the propanenitrile backbone, which can significantly alter its chemical properties and reactivity.
2-Methyl-3,3-diphenylpropylamine: This compound has an amine group instead of the nitrile group, leading to different reactivity and applications.
Uniqueness: 2-Methyl-3,3-diphenylpropanenitrile is unique due to its specific combination of a nitrile group with two phenyl groups and a methyl group. This structure provides a balance of hydrophobic and polar characteristics, making it versatile for various chemical reactions and applications.
Propiedades
Número CAS |
92962-30-6 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
Clave InChI |
NLLSEVOPCBGTKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


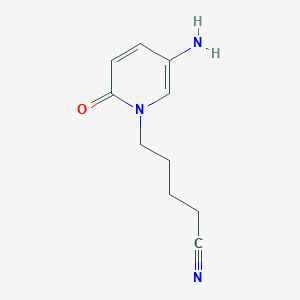
![tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)

![Ethyl (1S,2R,5R)-4-oxo-3,8-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13542220.png)
